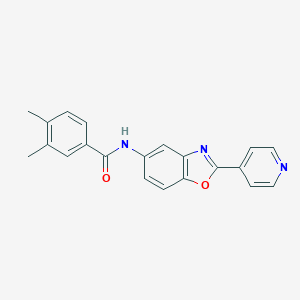
3,4-dimethyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been widely used in scientific research. This compound is commonly referred to as DBT and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
DBT acts as a fluorescent probe by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. The mechanism of this reaction involves the oxidation of the benzotriazole ring, followed by the formation of a stable iminyl radical. This radical then reacts with oxygen to form a highly fluorescent compound.
Biochemical and Physiological Effects:
DBT has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage, and to have anti-inflammatory properties. DBT has also been shown to have potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBT in lab experiments is its high sensitivity and selectivity for the detection of ROS. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of using DBT is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving DBT. One area of research could be the development of new derivatives of DBT with enhanced properties for the detection of ROS. Another area of research could be the development of new applications for DBT in cancer therapy. Additionally, further research could be done to better understand the mechanism of action of DBT and its effects on cells and tissues.
Méthodes De Synthèse
DBT can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the addition of benzoyl chloride. The resulting compound is then purified using column chromatography. Other methods of synthesis include the reaction of 3,4-dimethylaniline with 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid chloride, followed by the addition of benzamide.
Applications De Recherche Scientifique
DBT has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. DBT has been shown to be highly sensitive and selective for the detection of ROS, making it a valuable tool for studying oxidative stress and related diseases.
Propriétés
Nom du produit |
3,4-dimethyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C21H18N4O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C21H18N4O/c1-14-8-9-16(12-15(14)2)21(26)22-17-10-11-19-20(13-17)24-25(23-19)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,22,26) |
Clé InChI |
JODRLYVMTAVSFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278528.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)